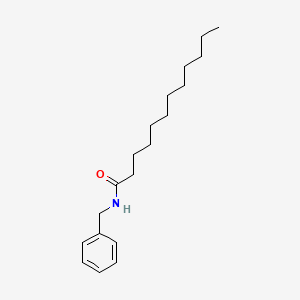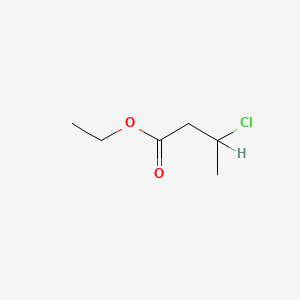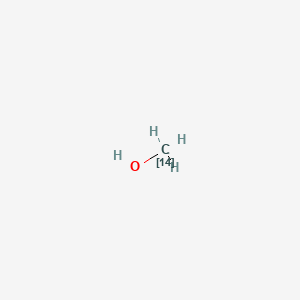![molecular formula C11H13NO3S B1616553 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid CAS No. 338409-62-4](/img/structure/B1616553.png)
2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid
Descripción general
Descripción
2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid, also known as 2-OA, is an organic compound belonging to the class of sulfonyl acids. It is a white solid that is soluble in water and other polar solvents. 2-OA has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound, 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid, has been explored in various synthetic and chemical property studies. In the field of organic chemistry, it has been involved in reactions yielding novel compounds with potential applications in material science and pharmaceuticals. For instance, studies have demonstrated its utility in synthesizing derivatives through reactions with organophosphorus compounds, highlighting its role in creating 3H-1,2-dithiole-3-thiones with nearly quantitative yields. Such compounds are valuable for their potential applications in materials science and as intermediates in pharmaceutical synthesis (Pedersen & Lawesson, 1974).
Applications in Chemiluminescence and Light Emission Studies
Another significant area of application is in the study of chemiluminescence, where derivatives of this compound have been synthesized and evaluated for their ability to emit light upon base-induced decomposition. These studies contribute to the development of new materials for sensors and imaging technologies, showcasing the compound's versatility beyond conventional chemical transformations. Notably, sulfanyl-substituted dioxetanes, derived from similar chemical frameworks, have demonstrated moderate light yields, providing insights into the design of new chemiluminescent materials (Watanabe et al., 2010).
Contribution to Multi-component Synthesis Techniques
Furthermore, the compound has been utilized in multi-component synthesis techniques, leading to the formation of complex molecules like 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. These methodologies exemplify the compound's utility in streamlining the synthesis of heterocyclic compounds, which are of great interest in drug discovery and development (Raja & Perumal, 2006).
Catalysis and Reaction Mechanisms
In catalysis, derivatives of 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid have been implicated in facilitating various chemical transformations, including the oxidation of alcohols to their corresponding aldehydes or ketones under mild conditions. Such studies not only expand our understanding of reaction mechanisms but also provide valuable catalysts for industrial and laboratory chemical processes (Mirjalili et al., 2003).
Propiedades
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIHKOQEFDAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353276 | |
| Record name | {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid | |
CAS RN |
338409-62-4 | |
| Record name | {[2-(4-Methylanilino)-2-oxoethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1616474.png)











